molecular formula C9H6N4O2 B1394598 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid CAS No. 933191-25-4

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1394598
CAS No.: 933191-25-4
M. Wt: 202.17 g/mol
InChI Key: WULZRCCJSITGMR-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a bicyclic pyrimidine derivative characterized by two pyrimidine rings connected at the 2- and 5-positions. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, covalent inhibitors, and anti-fibrotic agents. Its carboxylic acid moiety enhances solubility and facilitates derivatization for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-pyrimidin-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-9(15)6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULZRCCJSITGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694267
Record name [2,2'-Bipyrimidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933191-25-4
Record name [2,2'-Bipyrimidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid
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Preparation Methods

Multi-Step Synthesis via Pyridine N-Oxide Intermediates

A notable approach reported involves the synthesis of related 2-(pyridin-2-yl)pyrimidine derivatives, which can be adapted for pyrimidinyl analogs. The key steps are:

This sequence yields the key intermediate 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid after hydrolysis steps.

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Esterification Acid + Alcohol, acid catalyst Pyrimidine-5-carboxylic ester
2 Oxidation mCPBA Pyrimidine N-oxide
3 Nucleophilic substitution TMSCN Ortho-cyano pyrimidine N-oxide
4 Hydrolysis/Reduction Na, NH4Cl in EtOH This compound

This method offers moderate yields but requires careful control of oxidation and substitution steps. It is suitable for laboratory-scale synthesis but may present challenges for scale-up due to the use of strong oxidants and sensitive intermediates.

Amide Condensation and Cyclization Approach

Another preparation strategy involves starting from pyrimidine-5-carboxylic acid and performing sequential condensation and substitution reactions under inert atmosphere:

  • Amide condensation between pyrimidine-5-carboxylic acid and N,O-hydroxylamine or its salts in an organic solvent with a condensing agent, yielding pyrimidine-5-carboxamide derivatives.
  • Subsequent substitution and cyclization reactions to build the heterocyclic framework and introduce the pyrimidin-2-yl substituent.

This approach emphasizes mild reaction conditions, inert atmosphere protection, and the use of conventional reagents, facilitating safer and scalable synthesis. It is particularly advantageous for industrial applications due to simpler equipment needs and shorter reaction times.

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Amide condensation Pyrimidine-5-carboxylic acid, N,O-hydroxylamine, condensing agent, inert gas Pyrimidine-5-carboxamide
2 Substitution Specific nucleophiles under mild conditions Substituted pyrimidine intermediates
3 Cyclization Controlled temperature, inert atmosphere 2-(Pyrimidin-2-yl)pyrimidine derivative

Although fewer reports exist on this method, it represents a promising route for large-scale preparation with improved safety and efficiency.

Coupling and Functionalization via Beta-Ketoester Intermediates

A third method, inspired by processes used for related pyrimidine derivatives, involves:

This multi-step process is versatile and yields compounds with high purity and activity, though it involves multiple stages and reagents.

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Coupling Acetal + beta-ketoester, acidic then nucleophilic Coupled intermediate
2 Acetylation Acetyl halide or acetic anhydride + Lewis acid Acetylated intermediate
3 Reaction with dialkyl acetal Dialkyl acetal of N,N-dimethylformamide Enaminone intermediate
4 Cyclization Guanidine or salt Pyrimidine ring-containing intermediate
5 Hydrolysis Acid or base hydrolysis Carboxylic acid derivative
6 Condensation Ammonia or ammonium salts Final carboxamide product

This method is well-documented for preparing pyrimidine carboxamide derivatives with kinase inhibitory activity and can be adapted for this compound derivatives.

Comparative Summary Table of Preparation Methods

Method Key Features Advantages Limitations Scalability
Pyridine N-oxide route Oxidation, nucleophilic substitution, hydrolysis Moderate yields, well-studied steps Use of strong oxidants, sensitive steps Moderate, requires careful control
Amide condensation route Amide formation, substitution, cyclization Mild conditions, inert atmosphere Fewer reports, reaction optimization needed High potential for scale-up
Beta-ketoester coupling Multi-step coupling, acetylation, cyclization High purity, versatile intermediates Multi-step, complex reagent handling Suitable for pharmaceutical scale

Research Findings and Notes

  • The pyridine N-oxide approach provides a reliable synthetic sequence but involves reagents like mCPBA, which require caution due to their oxidative strength. The nucleophilic substitution with TMSCN is critical for introducing the cyano group, which is later converted to the carboxylic acid functionality.

  • The amide condensation and cyclization method under inert atmosphere simplifies the process by avoiding harsh oxidants and allows for better control over reaction conditions, making it more amenable to industrial synthesis. This method also shortens reaction times and improves yields in some cases.

  • The beta-ketoester coupling strategy is extensively used in medicinal chemistry for pyrimidine derivatives with biological activity. It allows for structural diversity and high purity but requires multiple reaction steps and careful intermediate purification.

  • Optimization of reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, is essential in all methods to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid with key analogues, focusing on structural features, physicochemical properties, and biological applications.

Pyrimidine-5-carboxylic Acid

  • Structure : Lacks the second pyrimidine ring.
  • Properties : Simpler structure with lower molecular weight (124.10 g/mol) and higher aqueous solubility due to the absence of hydrophobic substituents.
  • Applications: Primarily used as a building block for pyrimidine derivatives.

2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid Derivatives

  • Structure : Pyridine replaces the second pyrimidine ring.
  • Properties : Increased aromaticity and π-stacking capacity due to the pyridine heterocycle. Derivatives such as 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Compound 11) exhibit moderate anti-fibrotic activity in preclinical models, with IC₅₀ values ranging from 1–10 μM .
  • Applications : Explored for anti-fibrosis therapies; carboxamide derivatives (e.g., 6-(5-((4-Fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid ) show enhanced cellular permeability and target engagement .

5-Phenylpyrimidine-2-carboxylic Acid

  • Structure : A phenyl group replaces the pyrimidin-2-yl substituent.
  • Properties : Enhanced hydrophobicity (logP ~2.5) and rigidity due to the phenyl ring. This compound is a precursor for kinase inhibitors, with reported utility in blocking ATP-binding pockets .
  • Applications : Used in synthesizing analogs for cancer therapy; phenyl groups improve membrane permeability but may reduce solubility in physiological conditions .

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid

  • Structure: Features an amino group at position 4 and an ethylthio group at position 2.
  • Properties: The amino group increases basicity (pKa ~5.5), while the ethylthio substituent enhances lipophilicity. This compound has been investigated as a nucleoside analog in antiviral research .
  • Applications : Demonstrates moderate inhibition of viral polymerases (IC₅₀ ~50 μM in vitro) but suffers from rapid hepatic clearance in vivo .

Biological Activity

Overview

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its dual pyrimidine rings and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. Its structural features suggest significant interactions with various biological targets, making it a candidate for drug development.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit collagen prolyl 4-hydroxylases, which are essential for collagen synthesis, thus playing a role in fibrosis management.
  • Cellular Effects : The compound affects hepatic stellate cells by reducing collagen production, which is critical in liver fibrosis progression.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Antimicrobial Activity : It exhibits activity against various bacterial strains, suggesting potential use in treating infections .
  • Antiviral Properties : Preliminary studies indicate efficacy against viruses like Zika and Dengue, with effective concentrations noted .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown the following:

Organism Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1464

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

The compound has been evaluated for its antiviral effects:

  • Effective concentrations against Zika virus (ZIKV) and Dengue virus (DENV) were found to be EC50=2.4μMEC_{50}=2.4\,\mu M and 1.4μM1.4\,\mu M, respectively .

Antitumor Activity

In cancer research, the compound has shown promising results:

  • Cytotoxicity Studies : In cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), the compound exhibited IC50IC_{50} values of 40.54μg/mL40.54\,\mu g/mL and 29.77μg/mL29.77\,\mu g/mL, respectively .

Case Studies

  • Fibrosis Management : A study investigated the effects of the compound on hepatic stellate cells. The results indicated a significant reduction in collagen synthesis, suggesting therapeutic potential for liver fibrosis treatment.
  • Cancer Treatment : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Question

  • Spectroscopy:
    • NMR (¹H/¹³C): Resolve substituent effects on the pyrimidine ring. For example, pyrimidine-5-carboxylic acids show distinct carbonyl (C=O) signals at ~165-170 ppm in ¹³C NMR .
    • IR: Confirm carboxylic acid (-COOH) presence via O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Crystallography: X-ray diffraction can elucidate molecular packing and hydrogen-bonding patterns, as demonstrated in studies of similar acid-aminopyrimidine salts .

How can computational methods streamline the design of novel derivatives?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. For example, ICReDD integrates reaction path searches and machine learning to optimize experimental conditions, reducing trial-and-error synthesis. This approach identifies favorable substituent positions (e.g., electron-withdrawing groups at pyrimidin-2-yl) to enhance reactivity or stability . Docking studies (as in ) further aid in predicting bioactivity by modeling interactions with target enzymes .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values in antiglycation assays) may arise from differences in:

  • Assay Conditions: pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffer) .
  • Substituent Effects: Electron-donating/withdrawing groups on the pyrimidine ring alter electron density, affecting binding affinity. Systematic SAR studies with controlled variables (e.g., substituent position) are essential .
  • Validation: Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm mechanistic consistency .

What strategies improve reaction yields in synthesizing this compound?

Advanced Research Question

  • Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyrimidin-2-yl groups efficiently .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity compared to traditional heating .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in related pyrimidine ester syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

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